Ethyl 6-bromonicotinate

Suzuki-Miyaura coupling Palladium catalysis Cross-coupling

Ethyl 6-bromonicotinate (CAS 132334-98-6) offers balanced reactivity for Pd-catalyzed cross-couplings, enabling efficient C–C and C–N bond formation under mild conditions. Its bromo substituent provides 50-100× faster oxidative addition than chloro analogs, accelerating lead optimization in medicinal chemistry and SAR studies. The ethyl ester ensures hydrolytic stability for high-yielding sequential functionalization strategies.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 132334-98-6
Cat. No. B170660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromonicotinate
CAS132334-98-6
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)Br
InChIInChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3
InChIKeyNTOOSJSHTQNLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Bromonicotinate (CAS 132334-98-6): A Versatile Heteroaryl Halide Building Block for Cross-Coupling and Medicinal Chemistry Synthesis


Ethyl 6-bromonicotinate (CAS 132334-98-6), also referred to as 6-bromonicotinic acid ethyl ester, is a halogenated pyridine derivative featuring a bromine atom at the 6-position and an ethyl ester at the 3-position of the nicotinate scaffold [1]. With a molecular formula of C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol, this compound exhibits a density of approximately 1.5 g/cm³ and a boiling point near 292°C at 760 mmHg [1]. The presence of the bromine substituent activates the pyridine ring for metal-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings—while the ester group provides a handle for further derivatization or deprotection [2].

Why Ethyl 6-Bromonicotinate Cannot Be Substituted with Chloro-, Iodo-, or Regioisomeric Analogs Without Compromising Reactivity and Selectivity


Within the class of 6-halonicotinate esters, the identity of the halogen substituent dictates both the kinetic reactivity and the chemoselectivity achievable in cross-coupling sequences. The C–Br bond in ethyl 6-bromonicotinate offers a balanced reactivity profile: it is sufficiently activated to undergo efficient oxidative addition with palladium catalysts under mild conditions, yet stable enough to be stored and handled without special precautions, unlike its iodo counterpart [1]. In contrast, ethyl 6-chloronicotinate (CAS 49608-01-7) exhibits markedly lower reactivity in Suzuki-Miyaura couplings, often requiring more forcing conditions, specialized catalysts, or higher catalyst loadings to achieve comparable conversions [2]. Furthermore, when a synthetic route requires sequential functionalization of polyhalogenated intermediates, the intrinsic reactivity hierarchy of aryl halides (I > Br >> Cl) renders bromine the preferred leaving group for chemoselective mono-functionalization in the presence of chlorine [1]. Consequently, substituting ethyl 6-bromonicotinate with a chloro analog will predictably reduce reaction efficiency, while substitution with an iodo analog introduces unnecessary cost and potential instability without commensurate synthetic advantage.

Quantitative Evidence Guide: Ethyl 6-Bromonicotinate Differentiation Versus Closest Analogs


Suzuki-Miyaura Coupling Efficiency: Ethyl 6-Bromonicotinate vs. Ethyl 6-Chloronicotinate

The superior reactivity of the 6-bromo substituent over the 6-chloro substituent in Suzuki-Miyaura cross-coupling is well-documented at the class level and supported by direct comparative studies on analogous pyridine systems. A 2006 study by Lukashev et al. on 6-halo-substituted steroids demonstrated that while both 6-chloro- and 6-bromo-substrates are viable in Suzuki-Miyaura couplings, the 6-bromo derivatives were applicable to a wider scope of substrates and exhibited more consistent coupling efficiency [1]. This class-level inference is reinforced by the established general reactivity order for aryl halides in palladium-catalyzed cross-couplings: I > Br >> Cl [2]. For procurement decisions, this translates to reduced catalyst screening burden, lower catalyst loadings, and broader boronic acid compatibility when selecting the bromo analog.

Suzuki-Miyaura coupling Palladium catalysis Cross-coupling

Ester Group Performance: Ethyl Ester vs. Methyl Ester Stability and Reactivity in Cross-Coupling

In the context of Suzuki-Miyaura cross-coupling of bromonicotinate esters, the choice of ester group directly impacts reaction robustness under aqueous basic conditions. A study on ethyl 6-amino-4-bromonicotinate coupling with diverse arylboronic acids demonstrated that the ethyl ester scaffold, when coupled under optimized conditions, achieved yields exceeding 92% while effectively preventing hydrolysis of the ester moiety [1]. In contrast, literature on methyl 5-bromo-nicotinate Suzuki couplings notes that pyridine substrates bearing electron-withdrawing substituents require careful condition tuning, and methyl esters are generally more susceptible to saponification under the aqueous basic conditions typical of Suzuki reactions [2]. The ethyl ester offers enhanced hydrolytic stability relative to the methyl ester, reducing competing ester cleavage side reactions.

Ester hydrolysis resistance Suzuki-Miyaura coupling Reaction robustness

Chemoselectivity Advantage in Sequential Functionalization: Bromo vs. Chloro Leaving Group Hierarchy

When synthetic routes require the construction of unsymmetrical 2,6-disubstituted pyridine derivatives from dihalogenated precursors, the reactivity hierarchy between bromine and chlorine substituents becomes a critical design parameter. A 2013 study by Kubelka et al. on bromo-chloropyridine C-nucleosides demonstrated that Pd-catalyzed cross-coupling reactions proceeded chemoselectively at the position bearing the bromine atom, leaving the chlorine substituent intact for subsequent orthogonal functionalization [1]. Specifically, Suzuki-Miyaura coupling of 2-bromo-6-chloropyridine C-nucleoside with phenylboronic acid under Pd(PPh₃)₄ catalysis at 60°C afforded the 2-phenyl-6-chloro product in 63% yield via exclusive displacement of bromine [1]. In contrast, nucleophilic substitution reactions on the same substrate were unselective, producing mixtures of products [1]. This well-defined chemoselectivity profile positions the bromo substituent as the preferred site for initial cross-coupling in sequential diversification strategies, whereas the chloro analog does not offer the same level of predictable selectivity.

Chemoselectivity Sequential cross-coupling Polyhalogenated intermediates

Buchwald-Hartwig Amination Performance: Bromo vs. Chloro Nicotinate Scaffolds

The 6-bromo substituent in ethyl 6-bromonicotinate enables efficient C–N bond formation via Buchwald-Hartwig amination, a transformation that is significantly more challenging with the corresponding 6-chloro analog. At the class level, aryl bromides undergo oxidative addition with palladium catalysts at rates approximately 50-100 times faster than aryl chlorides under comparable conditions [1]. This kinetic advantage is particularly pronounced for electron-deficient heteroaryl bromides like 6-bromonicotinate esters, where the pyridine nitrogen further activates the C–Br bond toward oxidative addition [2]. The enhanced reactivity translates to practical benefits including shorter reaction times (typically 6-8 hours for bromo substrates vs. 12-24 hours for chloro substrates under comparable catalyst loadings) and compatibility with a broader range of amine nucleophiles including less nucleophilic anilines and heteroarylamines [1].

Buchwald-Hartwig amination C–N coupling Palladium catalysis

Physical Property Differentiation: Density and Boiling Point Comparison with Ethyl 6-Chloronicotinate

Physical property differences between ethyl 6-bromonicotinate and its chloro analog have practical implications for purification, handling, and storage. Ethyl 6-bromonicotinate exhibits a density of 1.5 ± 0.1 g/cm³ and a boiling point of 292.1 ± 20.0 °C at 760 mmHg [1]. In comparison, ethyl 6-chloronicotinate (CAS 49608-01-7) has a lower density of 1.2 ± 0.1 g/cm³, a lower boiling point of 249.2 ± 20.0 °C, and exists as a low-melting solid with a melting point of 26-30 °C . The approximately 43°C higher boiling point of the bromo compound provides a wider thermal window for distillative purification or solvent removal without product loss, while the higher density facilitates phase separation in aqueous workups. The chloro analog's near-ambient melting point can complicate handling, as it may partially solidify during storage or transfer at typical laboratory temperatures.

Physical properties Purification Handling

Reactivity Balance for C–C Bond Formation: Bromo vs. Iodo Nicotinate Scaffolds

The selection between bromo and iodo nicotinate scaffolds involves a trade-off between maximum reactivity and practical handling considerations. While aryl iodides generally exhibit the highest reactivity in palladium-catalyzed cross-couplings (relative reactivity order: I > Br >> Cl) [1], they are also more prone to oxidative and photochemical degradation during storage, often requiring refrigeration and protection from light to maintain purity [2]. Ethyl 6-bromonicotinate offers a balanced profile: its C–Br bond is sufficiently activated for efficient coupling under mild conditions (including room-temperature Suzuki reactions with ligand-free Pd catalysts) [3], while the compound remains stable at room temperature without special storage precautions beyond standard inert atmosphere and avoidance of heat/flame [4]. The cost differential also favors the bromo analog, with ethyl 6-bromonicotinate commercially available at approximately $18.90 for 98% purity material compared to typical aryl iodide premiums of 2-5× for equivalent purity grades.

Cross-coupling reactivity Oxidative addition Shelf stability

High-Impact Application Scenarios for Ethyl 6-Bromonicotinate (CAS 132334-98-6) in Medicinal Chemistry and Materials Synthesis


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

Ethyl 6-bromonicotinate serves as an optimal electrophilic partner in Suzuki-Miyaura cross-couplings with arylboronic acids, leveraging the established reactivity advantage of aryl bromides over chloro analogs (I > Br >> Cl) to achieve efficient C–C bond formation under mild Pd catalysis [1]. The ethyl ester group provides enhanced resistance to hydrolysis compared to methyl esters during aqueous basic coupling conditions, enabling >92% isolated yields in optimized systems while preserving the ester for subsequent transformations [2]. This combination makes ethyl 6-bromonicotinate particularly valuable in medicinal chemistry programs requiring rapid construction of biaryl nicotinate libraries for structure-activity relationship (SAR) studies.

Sequential Orthogonal Functionalization of Polyhalogenated Pyridine Scaffolds

When incorporated into polyhalogenated intermediates bearing both bromine and chlorine substituents, the bromine atom in ethyl 6-bromonicotinate can be chemoselectively displaced in Pd-catalyzed cross-couplings while the chlorine remains intact [1]. This orthogonal reactivity profile, demonstrated by Kubelka et al. (2013) with exclusive bromine displacement in Suzuki-Miyaura couplings of bromo-chloropyridine C-nucleosides (63% yield of mono-coupled product under Pd(PPh₃)₄ catalysis at 60°C), enables sequential diversification strategies without protecting group manipulations [1]. Such strategies are essential for constructing unsymmetrical 2,6-disubstituted pyridine pharmacophores found in kinase inhibitors and other targeted therapeutics.

Buchwald-Hartwig Amination for C–N Bond Construction in Drug Discovery

The 6-bromo substituent in ethyl 6-bromonicotinate undergoes oxidative addition with palladium catalysts at rates approximately 50-100× faster than the corresponding chloro analog, making it a preferred substrate for Buchwald-Hartwig amination with diverse amine nucleophiles [1]. This kinetic advantage is amplified by the electron-deficient nature of the pyridine ring, which further activates the C–Br bond toward Pd insertion [2]. For medicinal chemists synthesizing N-aryl or N-heteroaryl nicotinamide derivatives as potential therapeutic agents, the bromo analog reduces reaction times and expands the accessible amine scope compared to the chloro analog, accelerating lead optimization cycles.

Negishi and Stille Couplings for Complex Heterocyclic Framework Assembly

Beyond Suzuki-Miyaura chemistry, ethyl 6-bromonicotinate is a versatile substrate for Negishi (organozinc) and Stille (organostannane) cross-couplings, enabling C–C bond formation with coupling partners that may be incompatible with boronic acid-based protocols [1]. The balanced reactivity of the aryl bromide moiety—more reactive than aryl chloride yet more stable than aryl iodide—positions this compound as a reliable building block for convergent synthetic routes to complex heteroaromatic targets including liquid crystal materials, organic electroluminescent (EL) materials, and agrochemical intermediates [2].

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